

A Technical Guide to Carboxyrhodamine 110-PEG4-alkyne: Mechanism and Application

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Compound of Interest

Compound Name: Carboxyrhodamine 110-PEG4-alkyne

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of **Carboxyrhodamine 110-PEG4-alkyne**, a fluorescent probe integral to modern biochemical and cellular analysis. We will dissect its core mechanism of action, detail its molecular components, and provide practical data and protocols to facilitate its effective use in research and development.

Core Mechanism of Action: The Click Chemistry Reaction

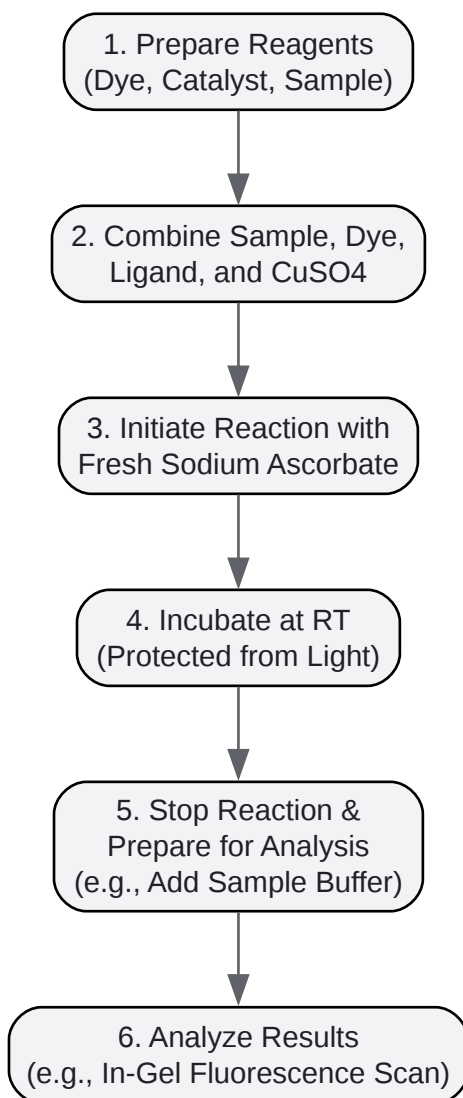
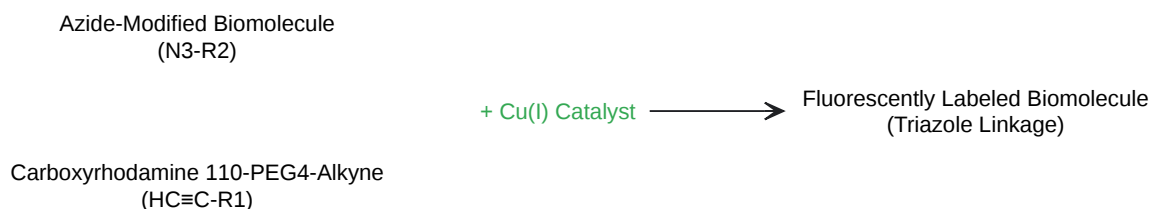
The primary mechanism of action for **Carboxyrhodamine 110-PEG4-alkyne** is its function as a reporter molecule in a highly efficient and specific chemical ligation reaction known as click chemistry. Specifically, it participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).^{[1][2][3][4]}

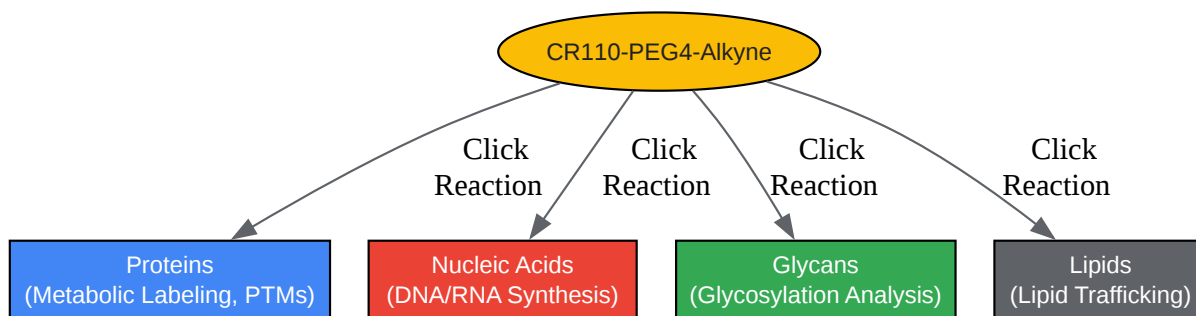
This reaction forms a stable covalent bond between the terminal alkyne group on the Carboxyrhodamine 110-PEG4 probe and an azide group introduced onto a target biomolecule (e.g., a protein, nucleic acid, or metabolite). The reaction is characterized by:

- **High Yield and Efficiency:** The CuAAC reaction proceeds rapidly and with high conversion rates under mild, aqueous conditions, often at room temperature.^{[5][6]}

- **Bioorthogonality:** The alkyne and azide functional groups are abiotic; they are not present in and do not interfere with native biological systems, ensuring the reaction is highly specific to the intended targets.[\[1\]](#)
- **Irreversible Bond Formation:** The reaction results in a stable triazole ring, creating a permanent link between the fluorescent dye and the biomolecule.[\[1\]](#)[\[6\]](#)[\[7\]](#)
- **Copper(I) Catalysis:** The reaction's efficiency is dramatically accelerated by a copper(I) catalyst.[\[1\]](#)[\[5\]](#) In practice, this is typically generated in situ from a copper(II) source like copper(II) sulfate (CuSO_4) and a reducing agent such as sodium ascorbate.[\[1\]](#)

The reaction allows researchers to fluorescently label and subsequently detect, visualize, or quantify specific molecules of interest within complex biological samples.





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